molecular formula C7H7N3O2 B13474017 methyl 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole-3-carboxylate

methyl 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B13474017
M. Wt: 165.15 g/mol
InChI Key: NIXDJBGCBGDPQA-UHFFFAOYSA-N
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Description

Methyl 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole-3-carboxylate can be achieved through several methods. One common method involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in the presence of a phase-transfer catalyst. The reaction is typically carried out in toluene with 50% sodium hydroxide as the base . The reaction conditions include vigorous stirring at room temperature for several hours, followed by extraction and purification steps to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced triazole derivatives, and substitution reactions can result in a variety of substituted triazole compounds.

Scientific Research Applications

Methyl 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, triazole derivatives are known to inhibit enzymes involved in microbial growth, making them effective antimicrobial agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole-3-carboxylate is unique due to its triazole ring, which imparts specific chemical and biological properties

Properties

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

methyl 1-prop-2-ynyl-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C7H7N3O2/c1-3-4-10-5-8-6(9-10)7(11)12-2/h1,5H,4H2,2H3

InChI Key

NIXDJBGCBGDPQA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C=N1)CC#C

Origin of Product

United States

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